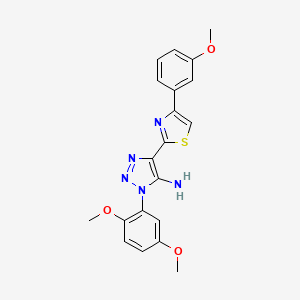

1-(2,5-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-26-13-6-4-5-12(9-13)15-11-29-20(22-15)18-19(21)25(24-23-18)16-10-14(27-2)7-8-17(16)28-3/h4-11H,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEKTYHGQIXGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antibacterial, antifungal, and anticancer properties. Below is a summary of notable findings:

Antibacterial Activity

Recent studies have shown that triazole derivatives exhibit significant antibacterial activity against various pathogens. The compound has been tested against ESKAPE pathogens, which are known for their resistance to antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These results indicate a moderate level of antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits antiproliferative effects on several cancer cell lines. For instance:

- Cell Line: Panc-1 (pancreatic cancer)

- IC50 Value: 3.0 ± 0.5 µM

- Cell Line: MCF-7 (breast cancer)

- IC50 Value: 4.5 ± 0.3 µM

These findings suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .

The mechanisms underlying the biological activities of this compound may involve multiple pathways:

- Inhibition of Cell Division: The triazole moiety is known to interfere with cellular processes essential for mitosis.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Targeting Specific Receptors: Preliminary data suggest potential interactions with sigma receptors, which could modulate signaling pathways involved in cell survival and proliferation .

Case Studies

Several studies highlight the effectiveness of this compound in different biological contexts:

Study on Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of various triazole derivatives, including the compound in focus. The study utilized a standard disk diffusion method and reported significant zones of inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .

Study on Anticancer Properties

Another research article focused on the anticancer properties of triazole derivatives in pancreatic cancer models. The compound was shown to induce apoptosis in Panc-1 cells via caspase activation pathways, suggesting its potential as a therapeutic agent for resistant pancreatic cancers .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing triazole and thiazole moieties exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of tyrosine kinases . For instance, a related study highlighted that certain triazole compounds demonstrated significant cytotoxicity against several cancer cell lines (e.g., MKN-45 and HT-29), with IC50 values in the nanomolar range .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of triazole derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory markers and pathways, suggesting that they could be developed into therapeutic agents for inflammatory diseases .

Synthesis of Triazole Derivatives

The synthesis of 1-(2,5-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can be achieved through various methods, including:

- Click Chemistry : A popular method for synthesizing triazoles involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient formation of triazole rings from azides and terminal alkynes.

- Condensation Reactions : This involves the reaction of appropriate thiazole and phenyl derivatives under acidic or basic conditions to form the desired triazole compound.

Characterization Techniques

Characterization of synthesized compounds typically employs techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These methods confirm the structure and purity of the synthesized compounds.

Development of Functional Materials

Triazoles are also utilized in material science due to their unique electronic properties. They can serve as ligands in coordination chemistry or as building blocks in supramolecular chemistry, leading to materials with specific functionalities such as conductivity or catalytic activity.

Potential Use in Coatings and Polymers

The incorporation of triazole derivatives into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for coatings and advanced materials in various industrial applications.

Summary Table: Applications of 1-(2,5-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes critical differences between the target compound and analogs:

Electronic and Pharmacological Implications

- Methoxy vs. In contrast, chloro or nitro groups (e.g., ) introduce electron-withdrawing effects, which may improve metabolic stability or alter binding affinities . The nitro group in 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine is associated with antiproliferative properties, suggesting that electron-withdrawing groups may enhance cytotoxicity .

Lipophilicity and Solubility :

- Methoxy groups contribute to moderate lipophilicity, balancing solubility and membrane permeability. Halogenated analogs (e.g., ) may exhibit higher logP values, favoring tissue penetration but risking solubility limitations.

Q & A

Basic: What are the optimal synthetic routes for 1-(2,5-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine?

Methodological Answer:

The synthesis typically involves modular strategies combining triazole and thiazole ring formation. Key steps include:

- Triazole Formation: Utilize Huisgen cycloaddition (click chemistry) between azides and alkynes under Cu(I) catalysis for regioselective 1,4-disubstituted triazole synthesis .

- Thiazole Synthesis: Condensation of 3-methoxyphenyl-substituted thioamides with α-haloketones under reflux in ethanol or THF .

- Coupling Reactions: Optimize Suzuki-Miyaura cross-coupling to link thiazole and triazole moieties, using Pd(PPh₃)₄ as a catalyst in degassed toluene/EtOH at 80–90°C .

Critical Parameters: - Temperature control (±2°C) to avoid side reactions (e.g., over-oxidation).

- Solvent selection (e.g., DMF for polar intermediates, toluene for coupling).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate >95% purity .

Basic: How should researchers characterize this compound’s structure and purity?

Methodological Answer:

Employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign methoxy (δ 3.7–3.9 ppm), triazole (δ 7.5–8.1 ppm), and thiazole protons (δ 6.8–7.3 ppm). Compare with computed spectra (DFT/B3LYP) for validation .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. Use ESI+ mode in methanol .

- X-ray Crystallography: Resolve crystal packing and intramolecular interactions (e.g., C–H···N bonds) for absolute configuration verification .

Purity Assessment: - HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention time consistency (±0.1 min) indicates batch reproducibility .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

Step 1: Derivative Design

- Core Modifications: Vary substituents on phenyl rings (e.g., replace 2,5-dimethoxy with halogen or nitro groups) to probe electronic effects .

- Bioisosteric Replacement: Substitute thiazole with oxadiazole or triazine to assess heterocycle impact on target binding .

Step 2: Biological Evaluation - Enzyme Inhibition Assays: Use fluorescence polarization for kinase/integrin binding affinity (IC₅₀ determination) .

- Cellular Uptake: Track radiolabeled (³H/¹⁴C) derivatives in cancer cell lines via scintillation counting .

Data Interpretation: - Correlate logP (HPLC-derived) with membrane permeability.

- Apply QSAR models (e.g., CoMFA) to predict activity cliffs .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Scenario: Discrepancies between computed and experimental NMR shifts.

Troubleshooting Steps:

Verify Solvent Effects: Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts .

Conformational Analysis: Use molecular dynamics (MD) simulations (AMBER force field) to identify dominant conformers affecting chemical shifts .

Synthetic Validation: Prepare a methylated analog to confirm assignment of amine protons (δ 5.2–5.8 ppm) .

Case Study:

- In a related triazole-thiazole hybrid, X-ray data revealed unexpected tautomerism, explaining ¹H NMR splitting patterns .

Advanced: What computational strategies predict this compound’s reactivity in novel reactions?

Methodological Answer:

In Silico Workflow:

Reaction Path Scanning: Use Gaussian 16 with M06-2X/6-31G(d) to map transition states for Huisgen cycloaddition .

Docking Studies (AutoDock Vina): Model interactions with CYP450 enzymes to predict metabolic hotspots .

Machine Learning: Train a graph neural network (GNN) on PubChem data to forecast regioselectivity in cross-couplings .

Validation:

- Compare computed activation energies (±3 kcal/mol) with experimental kinetic data (e.g., Arrhenius plots) .

Basic: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

Key Strategies:

- Catalyst Screening: Test PdCl₂(dppf) vs. Pd(OAc)₂ for coupling efficiency. Use 5 mol% loading to balance cost and activity .

- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 h) for Huisgen cycloaddition at 100°C .

- Workup Optimization: Replace column chromatography with pH-dependent extraction (e.g., isolate amine via HCl wash) .

Advanced: What experimental and theoretical methods validate proposed reaction mechanisms?

Methodological Answer:

Techniques:

- Isotopic Labeling: Use ¹⁵N-azides to track triazole formation via ¹⁵N NMR .

- Kinetic Isotope Effects (KIE): Compare kH/kD for C–H bond cleavage steps in thiazole synthesis .

- Computational Modeling: IRC (Intrinsic Reaction Coordinate) analysis in Gaussian to confirm transition state structures .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Stability Assessment Protocol:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td >200°C indicates room-temperature stability) .

- Light Sensitivity: Expose to UV (365 nm) for 72h; monitor degradation via HPLC. Use amber vials if >5% degradation occurs .

- Humidity Tests: Store at 40°C/75% RH for 4 weeks. Clumping or color change indicates hygroscopicity .

Advanced: How to design a high-throughput screening (HTS) pipeline for biological activity?

Methodological Answer:

Pipeline Design:

Library Construction: Synthesize 50–100 derivatives via automated parallel synthesis (Chemspeed SLT II) .

Primary Screen: Use fluorescence-based assays (e.g., FRET for protease inhibition) at 10 µM concentration .

Hit Validation: Confirm dose-response (IC₅₀) in triplicate. Exclude compounds with Hill slopes >1.5 (non-specific binding) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

Quality Control Measures:

- In-line PAT (Process Analytical Technology): Monitor reaction progress via FTIR for carbonyl intermediates .

- DoE (Design of Experiments): Use JMP software to optimize solvent ratio (toluene/EtOH) and catalyst loading .

- Stability-Indicating Methods: Develop UPLC-MS to detect <0.1% impurities (e.g., des-methyl byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.